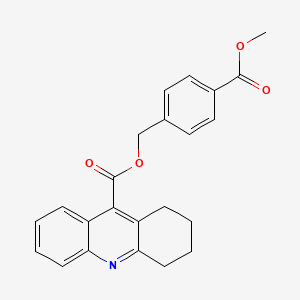

![molecular formula C18H23F2N5 B4627695 1-丁基-4-(二氟甲基)-6-(1-乙基-3-甲基-1H-吡唑-4-基)-3-甲基-1H-吡唑并[3,4-b]吡啶](/img/structure/B4627695.png)

1-丁基-4-(二氟甲基)-6-(1-乙基-3-甲基-1H-吡唑-4-基)-3-甲基-1H-吡唑并[3,4-b]吡啶

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-component reactions that allow for the regioselective formation of the pyridine core alongside various substituents. A notable method is the ultrasound-promoted regioselective synthesis, which combines 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation in ethanol, yielding products with excellent efficiency and selectivity (Nikpassand et al., 2010). Another approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering a pathway to N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines can be characterized by various spectroscopic techniques, including IR, NMR, and HRMS. These methods provide insight into the compound's molecular conformation and electronic properties. For instance, a study demonstrated the synthesis and spectral characterization of novel pyrazolo[3,4-b]pyridine derivatives, where absorption and emission spectra were less correlated with substituent groups, indicating the complex influence of molecular structure on optical properties (Ge et al., 2014).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines engage in various chemical reactions, reflecting their versatile chemical properties. These compounds can participate in ring-opening followed by ring-closure reactions, leading to novel structures with distinct chemical and physical properties. For example, the synthesis of a compound through the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole showcased the compound's high reactivity and stability, as confirmed by computational studies (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines, such as solubility, melting points, and crystal structure, can significantly influence their application potential. Structural analysis through X-ray crystallography reveals the conformational dynamics and intermolecular interactions, essential for understanding the material's behavior under different conditions. For instance, studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines highlighted the impact of molecular conformations and hydrogen bonding on the compounds' physical properties (Sagar et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-b]pyridines are defined by their reactivity towards various reagents and conditions. These properties are pivotal in their potential application across different scientific fields. Research into the regioselective synthesis and reaction media for pyrazolo[3,4-b]pyridines uncovered insights into their chemical behavior, offering pathways to highly selective synthesis strategies (Martins et al., 2012).

科学研究应用

区域选择性合成及化学性质

- 区域选择性合成:一项研究详细介绍了吡唑衍生物的合成,重点介绍了受反应介质选择(例如 EtOH 中的 NaOH,针对某些吡唑结构具有高区域选择性)影响的反应的区域选择性 (Martins 等,2012)。

光物理和电子应用

- 机械发光和 OLED:对包含吡唑螯合物的 Pt(II) 配合物的研究展示了在机械发光和制造高效白色 OLED 中的应用,显示出在电子和光物理应用中的潜力 (Huang 等,2013)。

生物医学应用

- 对 1H-吡唑并[3,4-b]吡啶的全面综述涵盖了它们的合成、不同的取代基和重要的生物医学应用,表明该化合物在治疗背景中具有潜在的相关性 (Donaire-Arias 等,2022)。

材料科学

- 液晶制造:对两亲物在室温离子液体(如 1-丁基-3-甲基咪唑四氟硼酸盐)中的聚集行为的研究表明在设计新型溶致液晶方面的应用,这与材料科学相关 (Ma 等,2010)。

配位化学和催化

- 铁和钴配合物:对铁和钴的三齿 N 供体配体的研究表明该化合物在乙烯聚合中的实用性,展示了配体结构在催化效率中的重要性,并突出了潜在的催化应用 (Zabel 等,2008)。

属性

IUPAC Name |

1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5/c1-5-7-8-25-18-16(12(4)23-25)13(17(19)20)9-15(21-18)14-10-24(6-2)22-11(14)3/h9-10,17H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRALKIJKVOZWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)CC)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)

![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)

![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)

![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)

![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)